2,3-Dimethoxyterephthalaldehyde
CAS No.: 179693-85-7
Cat. No.: VC8082737
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 179693-85-7 |
---|---|
Molecular Formula | C10H10O4 |
Molecular Weight | 194.18 g/mol |
IUPAC Name | 2,3-dimethoxyterephthalaldehyde |
Standard InChI | InChI=1S/C10H10O4/c1-13-9-7(5-11)3-4-8(6-12)10(9)14-2/h3-6H,1-2H3 |
Standard InChI Key | WAHBFHUZSTXBMP-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1OC)C=O)C=O |
Canonical SMILES | COC1=C(C=CC(=C1OC)C=O)C=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
2,3-Dimethoxyterephthalaldehyde, also known as 2,3-dimethoxy-1,4-benzenedicarboxaldehyde, is identified by the PubChem CID 10607834 and CAS registry number 179693-85-7 . Its IUPAC name, 2,3-dimethoxyterephthalaldehyde, reflects the substitution pattern of methoxy groups (-OCH₃) at the 2- and 3-positions and aldehyde groups (-CHO) at the 1- and 4-positions of the benzene ring . The compound’s SMILES notation, COC1=C(C=CC(=C1OC)C=O)C=O, provides a simplified representation of its planar structure .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₀O₄ |
Molecular Weight | 194.18 g/mol |
Density | Not reported |
Melting Point | Not reported |
Boiling Point | Not reported |
Solubility | Soluble in polar organic solvents (e.g., DMAc, DMF) |
Structural Elucidation
X-ray diffraction (XRD) and Fourier-transform infrared (FT-IR) spectroscopy have been employed to characterize the crystalline nature and functional groups of 2,3-dimethoxyterephthalaldehyde. Powder XRD patterns of COFs synthesized from this compound reveal well-defined peaks, indicating high crystallinity with a d-spacing of 3.4–4.2 Å . FT-IR spectra exhibit distinctive absorption bands at 1612 cm⁻¹ (C=N stretching from imine linkages) and 1205 cm⁻¹ (C-O stretching from methoxy groups), confirming successful integration into polymeric networks .
Synthesis and Purification
Synthetic Routes
The compound is typically synthesized via formylation of 1,2-dimethoxybenzene. A reported method involves reacting 1,2-dimethoxybenzene with a Vilsmeier-Haack reagent (POCl₃/DMF) under reflux conditions, yielding 2,3-dimethoxyterephthalaldehyde in moderate yields . Alternative approaches utilize Ullmann coupling or directed ortho-metalation strategies to install aldehyde groups regioselectively .
Table 2: Representative Synthetic Protocol
Parameter | Condition |
---|---|
Starting Material | 1,2-Dimethoxybenzene |
Reagent | POCl₃, DMF |
Solvent | 1,2-Dichlorobenzene, DMAc |
Temperature | 120°C |
Reaction Time | 72 hours |
Yield | 80% |
Purification and Characterization
Post-synthesis purification involves sequential washing with ethanol and dichloromethane to remove unreacted monomers and catalysts . Thermogravimetric analysis (TGA) demonstrates thermal stability up to 300°C, with a mass loss of <5% below this temperature, confirming the absence of residual solvents . Nuclear magnetic resonance (NMR) spectroscopy in deuterated dimethyl sulfoxide (DMSO-d₆) reveals singlet peaks at δ 10.2 ppm (aldehyde protons) and δ 3.8 ppm (methoxy protons) .
Applications in Covalent Organic Frameworks (COFs)
Role in 2D COF Design
2,3-Dimethoxyterephthalaldehyde serves as a key linker in bifunctional COFs due to its ability to form dynamic imine bonds with tetraamine monomers. For instance, reaction with 1,3,6,8-tetrakis(4-aminophenyl)pyrene (PyTTA) produces a 2D COF (AA-inclined-AA stacking) with a surface area exceeding 800 m²/g . The methoxy groups enhance interlayer interactions via C-H···O hydrogen bonds, stabilizing the framework and enabling tunable porosity .
Comparison with Analogues
Replacing 2,3-dimethoxyterephthalaldehyde with 2,5-dimethoxyterephthalaldehyde alters the COF dimensionality from 2D to 1D due to steric effects, underscoring the structural sensitivity to substituent positioning . This contrast highlights the compound’s unique ability to direct long-range order in crystalline materials.
Electronic and Steric Effects
Electron-Donating Methoxy Groups
The methoxy substituents donate electron density to the benzene ring via resonance, increasing the electron-richness of the aldehyde groups. This electronic modulation enhances reactivity in Schiff-base condensations, facilitating rapid imine formation under mild conditions . Density functional theory (DFT) calculations further reveal a HOMO-LUMO gap of 3.2 eV, suggesting potential optoelectronic applications .
Steric Influences on Molecular Packing
The ortho-positioned methoxy groups introduce steric hindrance, preventing π-π stacking in certain configurations. This property is exploited to engineer COFs with atypical stacking motifs, such as slipped-parallel arrangements, which improve gas adsorption selectivity .
Future Directions and Challenges
While 2,3-dimethoxyterephthalaldehyde has enabled advances in COF design, challenges remain in scaling up synthesis and achieving aqueous-phase compatibility. Recent efforts focus on post-synthetic modification of the aldehyde groups to introduce functionalities like carboxylic acids or amines, broadening application scope . Additionally, computational modeling of its interaction with transition metals may unlock catalytic applications in heterogeneous catalysis .
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